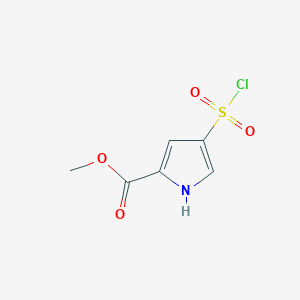

methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

描述

属性

IUPAC Name |

methyl 4-chlorosulfonyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S/c1-12-6(9)5-2-4(3-8-5)13(7,10)11/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVGLPMJTJGVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354963-62-4 | |

| Record name | methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate serves as a valuable intermediate for synthesizing complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it instrumental in the development of new compounds.

Key Reactions

- Nucleophilic Substitution : The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Coupling Reactions : This compound can participate in palladium-catalyzed coupling reactions, facilitating the synthesis of more complex structures.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorosulfonyl group | Amino derivatives |

| Coupling Reactions | Formation of complex structures | Heteroaryl compounds |

Medicinal Chemistry

Drug Development

The compound's ability to inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, is significant for drug metabolism. This inhibition suggests its potential as a scaffold for developing new therapeutic agents that require modulation of metabolic pathways.

Case Studies

- Cytochrome P450 Inhibition : Studies indicate that this compound can modulate drug metabolism, enhancing the efficacy of certain pharmaceuticals by reducing their metabolic breakdown.

- Antimicrobial Activity : Related pyrrole derivatives have shown promising antimicrobial properties against various bacterial strains, indicating potential applications as broad-spectrum antibacterial agents.

Bioconjugation

Protein Modification

The reactive nature of the chlorosulfonyl group allows for bioconjugation with proteins or other biomolecules. This property is particularly useful in studies related to protein function and interactions.

Applications in Bioconjugation

- Targeted Drug Delivery : The ability to attach drug molecules to specific proteins enhances targeted delivery systems.

- Protein Function Studies : Modifying proteins can help elucidate their functions and interactions within biological pathways.

Material Science

Polymer Synthesis

this compound can be utilized in the synthesis of polymers and advanced materials due to its reactivity.

Industrial Applications

- Polymerization Processes : The compound can be incorporated into polymer chains, potentially improving material properties such as strength and thermal stability.

- Coatings and Adhesives : Its functional groups make it suitable for developing specialized coatings and adhesives with enhanced performance characteristics.

作用机制

The mechanism by which methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

Table 1: Structural Comparison of Key Pyrrole Derivatives

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate | 69812-32-4 | -SO₂Cl (4), -COOCH₃ (2) | C₇H₆ClNO₄S | Chlorosulfonyl, ester |

| Ethyl 4-chloro-1H-pyrrole-2-carboxylate | 1261562-13-3 | -Cl (4), -COOCH₂CH₃ (2) | C₇H₈ClNO₂ | Chloro, ester |

| Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | 453557-85-2 | -CO(2,4-Cl₂C₆H₃) (4), -COOCH₃ (2) | C₁₃H₉Cl₂NO₃ | Dichlorobenzoyl, ester |

| Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate | 1638268-96-8 | -SO₂Cl (4), -F (3), -CH₃ (1), -COOCH₂CH₃ (2) | C₈H₉ClFNO₄S | Chlorosulfonyl, fluoro, N-methyl, ester |

| Ethyl 4-(chlorosulfonyl)-2-methyl-1,5-diphenylpyrrole-3-carboxylate | 1065103-48-1 | -SO₂Cl (4), -CH₃ (2), -C₆H₅ (1,5), -COOCH₂CH₃ (3) | C₂₁H₁₇ClNO₄S | Chlorosulfonyl, phenyl, ester |

Key Observations:

- Chlorosulfonyl vs. Chloro : The chlorosulfonyl group in the target compound enhances electrophilicity compared to the chloro group in Ethyl 4-chloro-1H-pyrrole-2-carboxylate . This makes the former more reactive in sulfonamide formation or nucleophilic aromatic substitution.

- Aromatic vs. Aliphatic Substituents : Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate contains a bulky dichlorobenzoyl group, which may sterically hinder reactions at the 4-position but improve binding in biological targets .

Physicochemical Properties

Table 2: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility | Stability Notes |

|---|---|---|---|

| This compound | Not reported | Likely polar aprotic solvents | Hydrolytically sensitive due to -SO₂Cl |

| Ethyl 4-chloro-1H-pyrrole-2-carboxylate | Not reported | DCM, THF | Stable under inert conditions |

| Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | No data | Low aqueous | Stable crystalline solid |

| Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate | Not reported | DMSO, acetone | Sensitive to moisture |

- Stability : The chlorosulfonyl group in the target compound necessitates anhydrous handling to prevent hydrolysis to the sulfonic acid. In contrast, the dichlorobenzoyl derivative exhibits higher thermal stability .

- Solubility : Fluorinated and N-methylated analogs (e.g., CAS 1638268-96-8) show improved solubility in polar solvents due to reduced crystallinity .

生物活性

Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for drug design, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₆H₆ClN₁O₄S

- Molecular Weight : Approximately 221.63 g/mol

- Structural Features : The compound contains a pyrrole ring, a carboxylate group, and a chlorosulfonyl substituent which are pivotal for its biological interactions.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant inhibitory activity against cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, suggesting that this compound may affect the pharmacokinetics of co-administered drugs by modulating their metabolic pathways.

Anticancer Potential

Research has shown that derivatives of pyrrole compounds, including those with similar structures to this compound, exhibit promising anticancer properties. For instance, certain pyrrole derivatives have been designed as inhibitors of tyrosine kinases, which are essential in cancer cell proliferation. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines in vitro and reduce tumor growth in vivo .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with differing biological activities. The chlorosulfonyl group is particularly noteworthy as it can enhance the reactivity of the compound towards nucleophiles, potentially leading to new derivatives with improved biological profiles.

Synthesis Pathway

- Starting Materials : Pyrrole derivatives and chlorosulfonic acid.

- Reaction Conditions : Controlled temperature and solvent conditions to optimize yield.

- Yield : Varies based on reaction conditions but typically ranges from 50% to 75%.

Case Study 1: Cytochrome P450 Inhibition

In a study investigating the inhibition of cytochrome P450 enzymes, this compound was found to significantly inhibit CYP1A2 activity in vitro. This inhibition was quantified using enzyme assays where the compound was tested alongside known inhibitors. The results indicated an IC50 value comparable to established CYP inhibitors, highlighting its potential utility in drug interactions .

Case Study 2: Antitumor Activity

Another study focused on the anticancer properties of pyrrole derivatives demonstrated that compounds structurally related to this compound inhibited the proliferation of human cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₆H₆ClN₁O₄S | CYP inhibition, anticancer potential |

| Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | C₇H₇ClN₁O₄S | CYP inhibition |

| Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate | C₆H₆FNO₄S | Potential antimicrobial activity |

准备方法

Halogenation of Methyl Pyrrole-2-carboxylate

- Electrophilic chlorination at the 4-position of methyl pyrrole-2-carboxylate can be achieved using reagents like N-chlorosuccinimide (NCS) at low temperatures (0 °C) to minimize side reactions.

- This step often requires careful control of reaction conditions to avoid over-chlorination or chlorination at undesired positions.

- Chromatographic separation may be necessary to isolate the 4-chloro derivative due to formation of regioisomeric mixtures.

Chlorosulfonylation

- The chlorosulfonyl group is introduced by treating the 4-chloropyrrole derivative with chlorosulfonic acid (ClSO3H).

- This reaction is typically performed under controlled temperature to prevent degradation of the pyrrole ring.

- The chlorosulfonylation proceeds via electrophilic substitution at the activated 4-position, facilitated by the electron-withdrawing effects of the ester group at position 2.

Alternative Approaches and Optimization

- Some protocols involve first preparing pyrrole-2-carboxylic acid derivatives, then converting them to acid chlorides before chlorosulfonylation.

- Use of oxalyl chloride or thionyl chloride can help in forming acyl chlorides from the carboxylic acid precursors, which can then be subjected to chlorosulfonylation.

- Optimization of solvent, temperature, and reagent stoichiometry is crucial to maximize yield and purity.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Electrophilic Chlorination | Methyl pyrrole-2-carboxylate + NCS (0 °C) | 4-chloro methyl pyrrole-2-carboxylate | ~60-70 (isolated) |

| 2 | Chlorosulfonylation | 4-chloro methyl pyrrole + ClSO3H (controlled temp) | Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate | Variable (40-65) |

| 3 | Purification | Crystallization or chromatography | Pure target compound | - |

Note: Yields depend on reaction scale, purity of reagents, and precise control of conditions.

Detailed Research Findings

- Selectivity and Stability : The 4-position of the pyrrole ring is most reactive for electrophilic substitution due to resonance stabilization, facilitating selective chlorosulfonylation.

- Reagent Choice : Chlorosulfonic acid is preferred for introducing the chlorosulfonyl group due to its strong electrophilicity and ability to introduce the sulfonyl chloride moiety directly.

- Reaction Conditions : Lower temperatures and controlled addition rates reduce side reactions such as ring chlorination or polymerization.

- Purification : Crystallization from dichloromethane or other suitable solvents provides a practical method for isolating the product in high purity.

- Characterization : Two-dimensional NMR techniques confirm substitution patterns and the integrity of the ester group.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Scale |

|---|---|---|---|---|

| Direct chlorination + chlorosulfonylation | Straightforward, uses commercially available reagents | Requires careful temperature control and purification | 40-70% | Gram scale |

| Acid chloride intermediate route | Potentially higher reactivity and selectivity | Additional steps, longer synthesis time | Moderate | Multi-gram scale |

| Electrophilic halogenation with NCS | Mild conditions, regioselective | Possible formation of regioisomers | 60-70% | Laboratory scale |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate?

- Methodology : The synthesis typically involves introducing the chlorosulfonyl group to a pyrrole precursor. For analogous compounds, sulfonation using chlorosulfonic acid under controlled anhydrous conditions is common . Purification often employs recrystallization from methanol or ethanol to isolate the product. Reaction progress should be monitored via TLC or LC-MS to ensure intermediate conversion.

- Validation : Confirmation of structure requires NMR (¹H/¹³C) for functional group analysis and high-resolution mass spectrometry (HRMS) to verify molecular weight. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How can the stability of this compound be optimized during storage?

- Handling : The compound’s chlorosulfonyl group is moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DCM or THF). Stabilizers like BHT (butylated hydroxytoluene) are not recommended due to potential reactivity .

- Stability Assays : Periodic NMR analysis (e.g., every 3 months) can detect hydrolysis or decomposition. For long-term storage, lyophilization to remove trace water is advised .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

- Reactivity Profile : The chlorosulfonyl group acts as an excellent leaving group due to its electron-withdrawing nature, facilitating nucleophilic aromatic substitution (SNAr) or sulfonamide formation. Steric hindrance from the pyrrole ring may slow kinetics, requiring elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF or DMSO) .

- Case Study : In enantioselective syntheses, derivatives of this compound react with amines to form sulfonamides with up to 90% enantiomeric excess (ee) when chiral catalysts (e.g., spirocyclic phosphoric acids) are used .

Q. How do crystallographic challenges arise with this compound, and how are they resolved?

- Challenges : The compound’s anisotropic displacement parameters (e.g., from the sulfonyl group) complicate electron density mapping. Twinning or disordered solvent molecules in the crystal lattice are common .

- Solutions : SHELXL (for refinement) and ORTEP (for visualization) are critical tools. Hydrogen bonding patterns (e.g., C=O⋯H-N interactions) stabilize crystal packing, which can be analyzed via graph set theory . For high-resolution data (<1.0 Å), multipole refinement improves accuracy .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

- DFT Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate transition states for sulfonamide formation, predicting regioselectivity and activation energies .

- Solvent Effects : COSMO-RS models assess solvent polarity’s impact on reaction rates, guiding solvent selection (e.g., acetonitrile vs. toluene) .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported yields for reactions involving this compound?

- Analysis : Variations in yields (e.g., 30–97% in sulfonamide couplings ) often stem from differences in catalyst loading, solvent purity, or moisture control. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry).

- Validation : Reproducibility studies under inert atmospheres (glovebox) and standardized reagents reduce variability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。